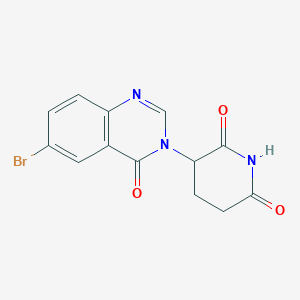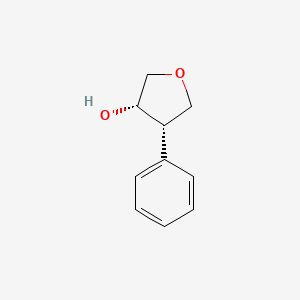
cis-4-Phenyltetrahydrofuran-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyloxolan-3-ol is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound features a phenyl group attached to the fourth carbon of the oxolane ring and a hydroxyl group attached to the third carbon. The presence of both aromatic and hydroxyl functionalities makes it an interesting molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyloxolan-3-ol can be achieved through several methods. One common approach involves the cyclization of 4-phenyl-1,3-butanediol under acidic conditions. This reaction typically uses sulfuric acid or hydrochloric acid as a catalyst and is carried out at elevated temperatures to facilitate the formation of the oxolane ring.
Another method involves the reduction of 4-phenyloxolan-3-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process selectively targets the carbonyl group, converting it into a hydroxyl group and yielding 4-phenyloxolan-3-ol.
Industrial Production Methods
In an industrial setting, the production of 4-phenyloxolan-3-ol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as zeolites or metal oxides can be employed to enhance the efficiency of the cyclization process. Additionally, solvent-free or green chemistry approaches may be explored to minimize environmental impact.
化学反应分析
Types of Reactions
4-Phenyloxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 4-phenyloxolan-3-amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride can convert the hydroxyl group into a chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 4-Phenyloxolan-3-one
Reduction: 4-Phenyloxolan-3-amine
Substitution: 4-Phenyloxolan-3-chloride
科学研究应用
4-Phenyloxolan-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: 4-Phenyloxolan-3-ol is used in the production of polymers, resins, and other materials with desirable physical and chemical properties.
作用机制
The mechanism of action of 4-phenyloxolan-3-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and influencing metabolic pathways. The hydroxyl group can form hydrogen bonds with active site residues, while the phenyl group can engage in π-π interactions with aromatic amino acids. These interactions can alter the conformation and function of the target proteins, leading to various biological effects.
相似化合物的比较
4-Phenyloxolan-3-ol can be compared with other similar compounds, such as:
4-Phenyloxolan-2-ol: Differing in the position of the hydroxyl group, this compound exhibits distinct reactivity and biological activity.
4-Phenyloxolan-3-one: The ketone analog of 4-phenyloxolan-3-ol, which lacks the hydroxyl group and has different chemical properties.
4-Phenyl-1,3-butanediol: A precursor in the synthesis of 4-phenyloxolan-3-ol, this diol has two hydroxyl groups and different reactivity.
属性
CAS 编号 |
794513-09-0 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC 名称 |
(3S,4S)-4-phenyloxolan-3-ol |
InChI |
InChI=1S/C10H12O2/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-/m1/s1 |
InChI 键 |
DMERZAYEXRFPAW-NXEZZACHSA-N |
手性 SMILES |
C1[C@@H]([C@@H](CO1)O)C2=CC=CC=C2 |
规范 SMILES |
C1C(C(CO1)O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


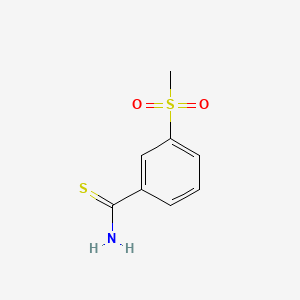

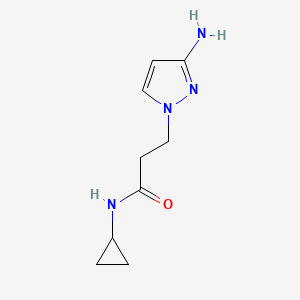


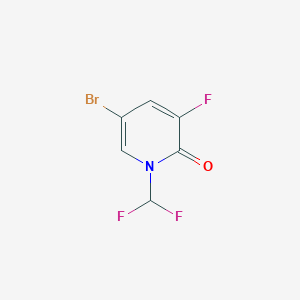
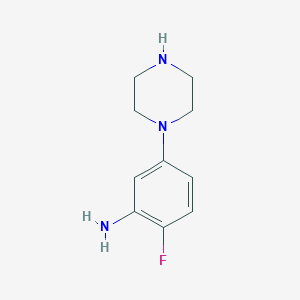

![N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide](/img/structure/B13475524.png)
![1-tert-butyl 2-methyl (2S)-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13475531.png)
methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13475540.png)
![Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene](/img/structure/B13475544.png)
